molecular formula C26H19N3O2S B2919418 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 361168-20-9

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B2919418
CAS No.: 361168-20-9
M. Wt: 437.52
InChI Key: GQTAVTKGCWBHBT-UHFFFAOYSA-N
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Description

N-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a carboxamide group linked to a 1,3-thiazole ring. The thiazole moiety is further substituted with a 2-methoxyphenyl group, while the quinoline ring carries a phenyl group at the 2-position.

The presence of electron-donating methoxy groups may influence reaction kinetics and tautomeric equilibria, as observed in related thiazole-triazole systems .

Properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2S/c1-31-24-14-8-6-12-19(24)23-16-32-26(28-23)29-25(30)20-15-22(17-9-3-2-4-10-17)27-21-13-7-5-11-18(20)21/h2-16H,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTAVTKGCWBHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C26H19N3O2SC_{26}H_{19}N_{3}O_{2}S with a molecular weight of 437.52 g/mol. Its structural components include a quinoline core, a thiazole ring, and a methoxyphenyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC26H19N3O2S
Molecular Weight437.52 g/mol
SMILESCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
InChIInChI=1S/C26H19N3O2S/c1-31-24-14-8-6-12-19(24)23-16-32-26(28-23)29-25(30)20-15-22(17-9-3-2-4-10-17)27-21-13-7-5-11-18(20)21/h2-16H,1H3,(H,28,29,30)

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, it has shown potent cytotoxicity against the SK-OV-3 (ovarian carcinoma) and HCT116 (colon carcinoma) cell lines with IC50_{50} values of 0.5 µM and 0.2 µM, respectively . The mechanism underlying this activity appears to involve:

  • Tubulin Polymerization Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule formation which is essential for mitosis.
  • Cell Cycle Arrest : Immunofluorescence and flow cytometry analyses indicate that treated cells exhibit G2/M phase arrest, leading to inhibited proliferation.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The thiazole and methoxyphenyl groups facilitate binding to various enzymes involved in cancer progression.
  • Disruption of Cellular Processes : By interfering with microtubule dynamics, the compound effectively disrupts cellular processes necessary for division and growth.

Case Studies

Several studies have investigated the biological activity of related compounds within the same structural framework:

  • Study on Quinoline Derivatives : A series of 2-phenylquinoline derivatives were synthesized and evaluated for their antiproliferative effects against multiple cancer cell lines. Compounds showed varying levels of cytotoxicity correlating with their structural modifications .
    Compound IDCell LineIC50_{50} (µM)
    7bSK-OV-30.5
    7bHCT1160.2

Potential Therapeutic Applications

Given its promising biological activity, this compound may have potential applications in:

  • Cancer Treatment : As a lead compound for developing novel anticancer agents targeting tubulin polymerization.
  • Anti-inflammatory Agents : Preliminary studies suggest potential anti-inflammatory properties due to its ability to modulate inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar compounds from the evidence:

Table 1: Substituent and Molecular Property Comparison
Compound Name Thiazole Substituent Quinoline Substituent Molecular Weight (g/mol) Calculated LogP H-Bond Donors/Acceptors Reference
Target Compound 4-(2-Methoxyphenyl) 2-Phenyl ~432.5* ~4.8* 1 / 5 -
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide 5-Cyclopropyl-thiadiazole 2-(4-Methylphenyl) 386.5 4.4 1 / 5
[2-Oxo-2-[[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]amino]ethyl] 2-methylquinoline-4-carboxylate 4-(2,4,6-Trimethylphenyl) 2-Methyl ~480† N/A 1 / 7†
KI20227 (1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea) 1-(Thiazol-2-yl)ethyl 4-Oxy-substituted 480.54 N/A 2 / 8

*Estimated based on structural similarity to .
†Inferred from molecular formula.

Key Observations :

  • Thiazole vs.
  • Methoxy Group Impact : The 2-methoxyphenyl group on the thiazole may enhance solubility compared to hydrophobic substituents like trimethylphenyl .
  • Quinoline Substitution: The 2-phenyl group on the quinoline (target) versus 4-methylphenyl () or oxy-linked substituents () influences steric bulk and electronic effects.

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